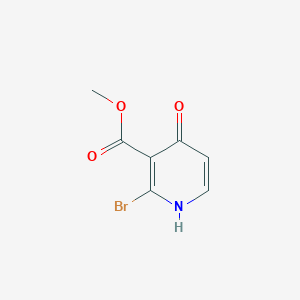

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

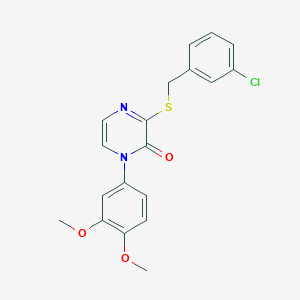

“Methyl 2-bromo-4-hydroxypyridine-3-carboxylate” is a chemical compound that is used as a synthetic intermediate . It is an intermediate for the synthesis of second-generation agonist of the orphan G-protein coupled receptor GPR119, which is used for the treatment of diabetes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of the thienopyranone scaffold began with the alkylation of a similar compound, methyl 4-bromo-3-hydroxythiophene-2-carboxylate . Another study reported the use of Density Functional Theory (DFT) and Hartree-Fock (HF) methods in a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules .Molecular Structure Analysis

The molecular structures of similar compounds have been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent DFT (TD-DFT) approach was used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters was reported, which is a valuable transformation . Another study reported the nucleophilic aromatic substitution of the nitro group in a similar compound by fluoride anion .科学的研究の応用

Synthesis of Tridentate Ligands for Metal Cation Complexation

The compound has been utilized in the synthesis of mono-, bis-, and tris-tridentate ligands, particularly well suited for the complexation of lanthanide(III) cations. These ligands, derived from 5′-methyl-2,2′-bipyridine-6-carboxylic acid, showcase the compound's utility in creating complex structures that have potential applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation Reactions

Research demonstrates its use in electrocatalytic carboxylation reactions, specifically the conversion of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid. This process, performed in an ionic liquid, highlights the compound's role in green chemistry by facilitating carbon dioxide utilization and avoiding toxic solvents (Feng, Huang, Liu, & Wang, 2010).

Investigation of Covalent Protein Modification Mechanisms

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate has been instrumental in studying the mechanism of selective covalent protein modification. This research offers insights into developing biological probes and therapeutics, underlining the compound's significance in medicinal chemistry and biochemistry (Johnson et al., 2011).

Development of Luminescent Tags for Protein Labeling

The compound's derivatives have been synthesized for use as highly luminescent tags suitable for protein labeling and time-resolved luminescence imaging. These applications are crucial in bioanalytical research, facilitating the study of biological processes at the molecular level (Weibel, Charbonnière, Guardigli, Roda, & Ziessel, 2004).

PET Imaging of Brain Enzymes

In neuroscientific research, derivatives of this compound have been explored for PET imaging of fatty acid amide hydrolase in rat and monkey brains. This application underscores its potential in developing diagnostic tools for neurological conditions (Kumata et al., 2015).

作用機序

Target of Action

The primary target of Methyl 2-bromo-4-hydroxypyridine-3-carboxylate is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

This compound interacts with its target enzyme by undergoing a chemical reaction. The enzyme catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with NAD(P)H, H+, and O2 to produce 2-(acetamidomethylene)succinate and NAD(P)+ .

Biochemical Pathways

The compound affects the vitamin B6 metabolism pathway . The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which is the target of this compound, plays a crucial role in this pathway .

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase. By interacting with this enzyme, the compound can influence the vitamin B6 metabolism pathway .

特性

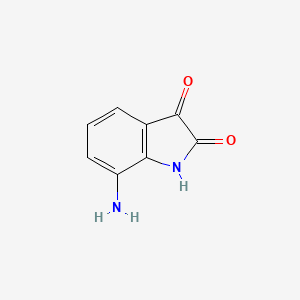

IUPAC Name |

methyl 2-bromo-4-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-4(10)2-3-9-6(5)8/h2-3H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGHJGYBDFAKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=CC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2887933.png)

![5-(4-Isopropylphenyl)-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2887935.png)

![3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2887937.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887942.png)

![2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B2887943.png)

![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)

![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)

![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)